IPR-803, also known by its IUPAC name 3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid, is a potent inhibitor of the urokinase-type plasminogen activator receptor and the urokinase-type plasminogen activator protein-protein interaction. This compound has demonstrated significant anti-tumor activity by binding directly to the urokinase-type plasminogen activator receptor with a dissociation constant of 0.2 micromolar, indicating its potential utility in cancer treatment and research .
IPR-803 is classified as a small molecule antagonist targeting the urokinase-type plasminogen activator receptor. It is sourced from various chemical suppliers and has been the subject of extensive research due to its role in inhibiting cancer cell invasion and metastasis . The compound has been studied in both in vitro and in vivo settings, showcasing its effectiveness against breast cancer cell lines and its potential for therapeutic applications .
The synthesis of IPR-803 involves a multi-step process starting from commercially available precursors. Key steps include:
The synthetic routes are optimized for yield and purity, particularly in industrial settings where batch processes are employed. Quality control measures are implemented throughout production to maintain consistency .
IPR-803 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with biological targets. The molecular formula is , with a molecular weight of 453.49 g/mol .
The compound's structural data includes:
IPR-803 can undergo several chemical reactions:
The major products from these reactions include derivatives that possess distinct chemical and biological properties, which are crucial for understanding the structure–activity relationship of IPR-803 .
IPR-803 exerts its effects primarily by binding to the urokinase-type plasminogen activator receptor with a sub-micromolar affinity (Ki = 0.2 μM). This interaction disrupts the urokinase-type plasminogen activator protein-protein interaction that is vital for tumor invasion and metastasis .
In cellular studies, IPR-803 has been shown to inhibit breast cancer cell line MDA-MB-231 invasion and migration with an IC50 value of approximately 30 μM for cell adhesion impairment . In vivo studies demonstrate that IPR-803 significantly reduces metastasis in mouse models with MDA-MB-231 xenografts .
IPR-803 has diverse applications across multiple scientific fields:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9